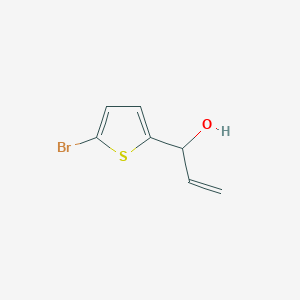
1-(5-Bromothiophen-2-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophen-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C7H7BrOS and a molecular weight of 219.1 g/mol . This compound features a bromine atom attached to a thiophene ring, which is further connected to a prop-2-en-1-ol group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-(5-Bromothiophen-2-yl)prop-2-en-1-ol typically involves the bromination of thiophene followed by the addition of a prop-2-en-1-ol group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-(5-Bromothiophen-2-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of thiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(5-Bromothiophen-2-yl)prop-2-en-1-ol can be compared with other similar compounds such as:
2-(5-Bromothiophen-2-yl)ethan-1-ol: This compound has a similar structure but with an ethan-1-ol group instead of a prop-2-en-1-ol group.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: This compound features two bromothiophene groups and is used in the synthesis of advanced materials.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C7H7BrOS |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7BrOS/c1-2-5(9)6-3-4-7(8)10-6/h2-5,9H,1H2 |
InChI Key |
IEOIBWCZWWMZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=C(S1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)
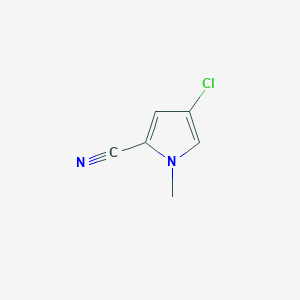
aminehydrochloride](/img/structure/B13559089.png)

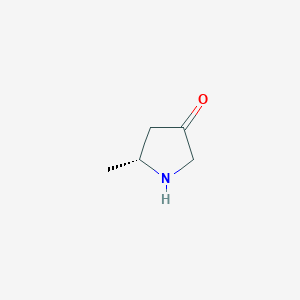
![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
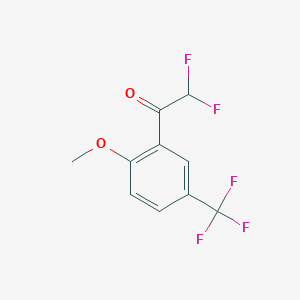
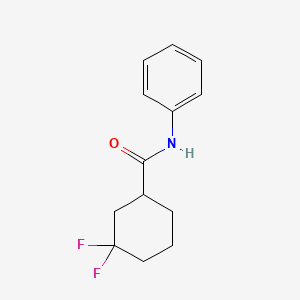
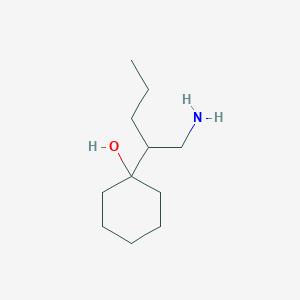

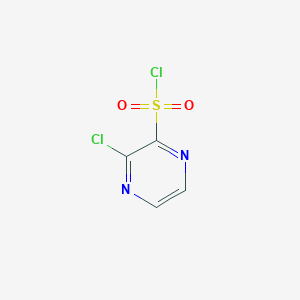
![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
